4-n-Hexylphenyl magnesium bromide

Description

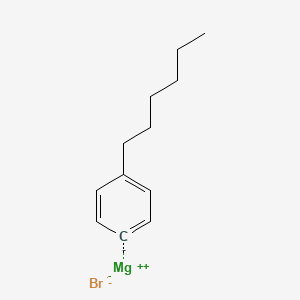

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;hexylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h7-8,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYIERUHPFDSCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Preparation of 4 N Hexylphenyl Magnesium Bromide

Traditional Batch Synthesis Approaches for Aryl Grignard Reagents

The conventional and most widely practiced method for preparing Grignard reagents like 4-n-hexylphenyl magnesium bromide is through the direct reaction of an organic halide with magnesium metal in a suitable ether-based solvent. wikipedia.orgwikipedia.org This batch process, while foundational, is subject to several critical parameters and potential challenges.

The reaction is typically initiated by adding 1-bromo-4-n-hexylbenzene to a suspension of magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.orgorgsyn.org The ether solvent is crucial as it solvates the magnesium center, forming a stable complex that is essential for the reagent's formation and reactivity. wikipedia.org

A significant challenge in batch synthesis is the initiation of the highly exothermic reaction. gordon.edu The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide, which can create an unpredictable induction period. wikipedia.org To overcome this, various activation methods are employed, including the use of activating agents like iodine, 1,2-dibromoethane, or methyl iodide, as well as mechanical methods such as crushing the magnesium or using ultrasound. wikipedia.org Once initiated, the reaction's exothermic nature requires careful temperature control to prevent overheating and minimize side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with the starting aryl bromide to form a biphenyl (B1667301) byproduct. researchgate.netyoutube.com The entire process must be conducted under strict anhydrous conditions, as any trace of water will rapidly protonate and destroy the Grignard reagent. wikipedia.org

Advanced Continuous Flow Synthesis Protocols for Organomagnesium Compounds

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of Grignard reagents, offering significant improvements in safety, efficiency, and scalability. youtube.comaiche.org The use of microreactors or packed-bed reactors provides superior heat and mass transfer, allowing for precise control over the highly exothermic Grignard formation. acs.orgresearchgate.net This technology mitigates many of the risks associated with batch synthesis, such as thermal runaways and handling large quantities of pyrophoric reagents. gordon.eduaiche.org

A key advantage of flow chemistry is the ability to generate Grignard reagents in-situ for immediate use in a subsequent reaction. vapourtec.comchemicalindustryjournal.co.uk In a typical setup, a solution of the organic halide is passed through a column or cartridge packed with magnesium metal. researchgate.netresearchgate.net The Grignard reagent is formed as the solution flows through the reactor and is then directly combined with a stream of an electrophile in a second reactor or mixing unit. vapourtec.com

This "on-demand" synthesis strategy dramatically enhances safety by avoiding the accumulation and storage of the highly reactive and sensitive Grignard reagent. vapourtec.comresearchgate.net The continuous nature ensures that the reagent is always freshly prepared, leading to higher reactivity and more reproducible results. researchgate.net Research has demonstrated that a variety of Grignard reagents, including those derived from aryl bromides, can be efficiently produced in this manner. vapourtec.com The concentration of the generated reagent can remain stable for extended periods, allowing for robust and prolonged production runs. vapourtec.com

Continuous flow systems enable the rapid and efficient optimization of reaction parameters to maximize yield and purity. researchgate.netresearchgate.net The small reactor volumes and precise control over variables allow for a large number of experiments to be conducted in a short amount of time. Key parameters that can be fine-tuned include:

Residence Time: Controlled by the flow rate and reactor volume, this determines how long the halide solution is in contact with the magnesium.

Temperature: The excellent heat exchange capabilities of flow reactors allow for operations at higher temperatures than in batch, often accelerating the reaction without compromising safety. researchgate.net

Concentration: The concentration of the halide in the solvent can be easily varied.

Magnesium Excess: Flow systems often employ a large excess of magnesium in a packed bed, which helps drive the reaction to full conversion in a single pass. researchgate.netacs.org

The integration of Process Analytical Technology (PAT), such as inline Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for real-time monitoring of the reaction. researchgate.netaiche.orgacs.org This provides immediate feedback on conversion rates and byproduct formation, enabling dynamic optimization and ensuring consistent product quality. aiche.orgacs.org Studies have shown that this approach can lead to substantial increases in conversion, with yields reaching up to 98-100% for various Grignard reagents. aiche.orgacs.org

Table 1: Impact of Parameter Optimization in Continuous Flow Grignard Synthesis This table presents generalized findings from research on continuous flow Grignard synthesis.

| Parameter | Low Setting Effect | High Setting Effect | Optimization Goal |

|---|---|---|---|

| Flow Rate | Longer residence time, potentially higher conversion but lower throughput. | Shorter residence time, higher throughput but risk of incomplete reaction. | Balance throughput with conversion for maximum productivity. |

| Temperature | Slower reaction rate, may be insufficient for activation. | Faster reaction rate, but may increase side reactions if not controlled. | Find the optimal temperature for rapid conversion while minimizing byproducts. |

| Concentration | Lower productivity, may be safer for highly exothermic reactions. | Higher productivity, but can increase viscosity and risk of thermal runaway. | Maximize concentration within the safety and heat transfer limits of the system. |

Magnesium-Halogen Exchange Strategies for Organomagnesium Species

An alternative and increasingly important method for preparing functionalized Grignard reagents is the magnesium-halogen exchange. wikipedia.orgharvard.edu This technique involves the reaction of an organic halide with a pre-formed organomagnesium compound, typically a more reactive alkyl Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). wikipedia.orgharvard.edu

The general reaction is: Ar-X + R-MgX' → Ar-MgX' + R-X

For the synthesis of this compound, this would involve reacting 1-bromo-4-n-hexylbenzene with i-PrMgCl. wikipedia.org A major advantage of this method is its exceptional functional group tolerance. harvard.edu Because the exchange reaction can often be performed at very low temperatures (e.g., below 0°C), it is possible to prepare Grignard reagents from substrates containing sensitive functional groups such as esters, nitriles, or imines, which would otherwise react under traditional synthesis conditions. harvard.edu

The reactivity of the exchange can be significantly enhanced by the addition of lithium chloride (LiCl), forming a highly active "turbo-Grignard" reagent (e.g., i-PrMgCl·LiCl). bohrium.com This additive breaks down magnesium aggregates and accelerates the rate of exchange, allowing for the efficient preparation of a wide array of arylmagnesium species even from less reactive aryl bromides. acs.orgbohrium.com This method provides a powerful tool for creating complex organomagnesium compounds that are inaccessible via the direct reaction with magnesium metal. harvard.edu

Table 2: Common Reagents for Magnesium-Halogen Exchange

| Reagent | Typical Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|

| i-PrMgCl | THF, Diethyl Ether | -20°C to 0°C | Commercially available, good for many exchanges. harvard.edu |

| i-PrMgBr | THF, Diethyl Ether | -20°C to 0°C | Similar to the chloride but sometimes less soluble. harvard.edu |

| i-PrMgCl·LiCl | THF | -78°C to 0°C | "Turbo-Grignard"; highly reactive, accelerates slow exchanges, high functional group tolerance. bohrium.com |

| nBu₃MgLi | THF | -78°C | Magnesium ate complex; effective for iodine-magnesium exchange. acs.org |

Mechanistic Investigations of Reactions Involving 4 N Hexylphenyl Magnesium Bromide

Fundamental Mechanistic Pathways in Grignard Additions

Reactions of Grignard reagents, including 4-n-hexylphenyl magnesium bromide, with carbonyl compounds and other electrophiles can proceed through two primary mechanistic routes: a polar, nucleophilic addition pathway and a single-electron transfer (SET) pathway. The operative mechanism is often influenced by factors such as the nature of the reactants, the solvent, and the presence of additives.

Single-Electron Transfer (SET) Processes

The single-electron transfer (SET) mechanism involves the transfer of an electron from the Grignard reagent to the electrophile, typically a ketone or another suitable substrate, to form a radical ion pair. organic-chemistry.org For sterically hindered ketones, this pathway can become significant. organic-chemistry.org This initial electron transfer generates a ketyl radical anion and a Grignard-derived radical cation. The subsequent steps can involve the collapse of this radical pair to form the product or the diffusion of the radicals into the bulk solution, potentially leading to side products. While direct evidence for SET pathways in reactions of this compound is not extensively documented, the principles governing other aryl Grignard reagents are applicable. The relatively low ionization potential of the Grignard reagent and the electron affinity of the electrophile are key factors determining the feasibility of an SET process.

Polar Addition Mechanisms

The more commonly depicted mechanism for Grignard additions to carbonyls is the polar, or nucleophilic, addition pathway. organic-chemistry.org In this mechanism, the carbon-magnesium bond of the this compound is highly polarized, rendering the ipso-carbon atom nucleophilic. libretexts.org This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. The reaction is generally considered to proceed through a concerted, pericyclic-like transition state, often depicted as a six-membered ring involving the magnesium atom, the halogen, the carbonyl oxygen, and the two reacting carbon atoms. organic-chemistry.org This pathway is favored for unhindered substrates and is the basis for the majority of synthetic applications of Grignard reagents.

Influence of Magnesium Bromide and Solvent Effects on Reaction Mechanisms

The reaction medium and the composition of the Grignard reagent in solution play a crucial role in dictating the mechanistic course. The Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, is a key consideration.

The presence of magnesium bromide (MgBr₂) can significantly influence the reactivity and the mechanism. It can act as a Lewis acid, coordinating to the carbonyl oxygen and thereby increasing the electrophilicity of the carbonyl carbon. This Lewis acid assistance can favor the polar addition mechanism.

The choice of solvent is also critical. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents as they solvate the magnesium center, forming a coordination complex. libretexts.org This solvation is crucial for stabilizing the Grignard reagent in solution. libretexts.org The nature of the ethereal solvent can influence the position of the Schlenk equilibrium and the aggregation state of the Grignard reagent, which in turn affects its reactivity and the operative mechanism. For instance, THF, being a more polar and better coordinating solvent than diethyl ether, can favor the formation of monomeric Grignard species, which are generally more reactive. The use of non-coordinating co-solvents can also impact reaction rates and mechanisms.

Characterization of Intermediates and Transition States in Aryl Grignard Reactions

The direct observation and characterization of intermediates and transition states in Grignard reactions are challenging due to their transient nature. However, a combination of spectroscopic techniques, kinetic studies, and computational modeling has provided significant insights into their structure and energetics.

For aryl Grignard reagents, the intermediates in polar addition reactions are typically magnesium alkoxides, formed after the nucleophilic attack on the carbonyl group. These alkoxides are stable until they are protonated during the aqueous workup to yield the final alcohol product.

Computational studies have been instrumental in modeling the transition states of Grignard reactions. These studies often reveal a highly organized, cyclic transition state for the polar addition mechanism. The geometry of this transition state, including bond lengths and angles, is influenced by the steric and electronic properties of both the Grignard reagent and the electrophile. For a substituted aryl Grignard reagent like this compound, the electronic effect of the para-n-hexyl group is expected to be mildly electron-donating, which can influence the nucleophilicity of the aryl group and the stability of the transition state.

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the rates of reactions of aromatic compounds. pharmacy180.comwikipedia.org By comparing the reaction rates of a series of para-substituted phenylmagnesium bromides, a reaction constant (ρ) can be determined, which indicates the sensitivity of the reaction to electronic effects. A negative ρ value would suggest that electron-donating groups, such as the n-hexyl group, accelerate the reaction by stabilizing a positive charge that develops in the transition state or by increasing the nucleophilicity of the Grignard reagent.

Table 1: Hammett Substituent Constants (σp) for Selected para-Substituents

| Substituent | σp Value |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -C₂H₅ | -0.15 |

| -C(CH₃)₃ | -0.20 |

| -OCH₃ | -0.27 |

| -Cl | 0.23 |

| -NO₂ | 0.78 |

Data sourced from studies on the Hammett equation. The value for -n-hexyl is expected to be similar to other alkyl groups.

While specific computational data for the transition state of reactions involving this compound are scarce in the literature, we can infer its properties from studies on similar systems. The n-hexyl group is primarily an electron-donating group through induction and hyperconjugation, though its effect is modest. Its steric bulk is located away from the reactive center and is therefore unlikely to significantly influence the geometry of the transition state in additions to unhindered electrophiles.

Table 2: Illustrative Calculated Transition State Properties for the Addition of Phenylmagnesium Bromide to Formaldehyde (Model System)

| Property | Value |

| C-C forming bond length (Å) | ~2.2 |

| C=O bond length (Å) | ~1.3 |

| Mg-O bond length (Å) | ~1.9 |

| Activation Energy (kcal/mol) | ~10-15 |

These are typical values from computational studies of the parent phenylmagnesium bromide and serve as a model. The presence of a para-n-hexyl group would be expected to slightly lower the activation energy due to its electron-donating nature.

Synthetic Transformations Mediated by 4 N Hexylphenyl Magnesium Bromide in Complex Molecular Architectures

Cross-Coupling Reactions Utilizing 4-n-Hexylphenyl Magnesium Bromide

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds. This compound serves as a potent nucleophilic partner in these transformations, particularly when catalyzed by transition metals like palladium, nickel, and iron.

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the formation of biaryl structures. nih.govnih.gov In these reactions, this compound can couple with a variety of aryl halides or triflates. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The use of specific ligands can enhance the efficiency and scope of these reactions. nih.gov

For instance, the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide is significantly enhanced by the addition of zinc bromide, which "softens" the Grignard reagent. organic-chemistry.org This methodology can be extended to other Grignard reagents, including aryl Grignards like this compound, for the synthesis of substituted arenes. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Electrophile | Grignard Reagent | Catalyst System | Product | Yield (%) |

| Aryl Bromide | Cyclopropylmagnesium Bromide/ZnBr₂ | Pd(OAc)₂ / P(t-Bu)₃ | Cyclopropyl Arene | Very Good |

| Aryl Triflate | Cyclopropylmagnesium Bromide/ZnBr₂ | Pd(OAc)₂ / P(t-Bu)₃ | Cyclopropyl Arene | Very Good |

Data sourced from a study on palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide. organic-chemistry.org

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-coupling of aryl Grignard reagents with aromatic alkyl ethers has been shown to be an efficient method for synthesizing unsymmetrical biaryls. nih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov

A proposed mechanism for nickel-catalyzed cross-electrophile coupling involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This is followed by oxidative addition of an aryl bromide to form an aryl-Ni(II) intermediate, which then reacts with an alkyl radical to generate an aryl-alkyl-Ni(III) species. nih.gov Reductive elimination furnishes the cross-coupled product and a Ni(I) species, which is then reduced back to Ni(0) to complete the catalytic cycle. nih.gov

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and economical approach. nih.govprinceton.edu While research has extensively covered sp²-hybridized nucleophiles, the use of sp-hybridized nucleophiles like alkynyl Grignard reagents in iron-catalyzed cross-couplings is an area of active investigation. nih.govnih.gov Studies on the reaction of FeBr₂(SciOPP) with (triisopropylsilyl)ethynylmagnesium bromide have provided insights into the iron species formed and their reactivity. nih.govnih.gov These studies show that mono- and bis-alkynylated iron(II) complexes are key intermediates in the catalytic cycle. nih.gov The reaction conditions, such as the solvent and the rate of Grignard reagent addition, significantly impact the reaction's selectivity and rate. nih.gov

Nucleophilic Additions to Carbonyl Systems for Alcohol Synthesis

The addition of Grignard reagents to carbonyl compounds is a fundamental C-C bond-forming reaction in organic chemistry, leading to the synthesis of alcohols. libretexts.orgmasterorganicchemistry.com this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.

Addition to Aldehydes and Ketones

The reaction of this compound with aldehydes yields secondary alcohols, while its reaction with ketones produces tertiary alcohols. libretexts.orgopenstax.org The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. masterorganicchemistry.comyoutube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated in a workup step (often with aqueous acid) to give the final alcohol product. libretexts.orgopenstax.org

The reactivity of the carbonyl group is enhanced by the Lewis acidic magnesium ion of the Grignard reagent, which coordinates to the carbonyl oxygen. libretexts.org

Table 2: General Products from Grignard Addition to Carbonyls

| Carbonyl Compound | Grignard Reagent | Intermediate | Final Product |

| Aldehyde | R-MgX | Tetrahedral Alkoxide | Secondary Alcohol |

| Ketone | R-MgX | Tetrahedral Alkoxide | Tertiary Alcohol |

This table illustrates the general outcome of Grignard reactions with aldehydes and ketones. libretexts.orgopenstax.org

Stereoselective and Diastereoselective Control in Alcohol Formation

When the carbonyl compound or the Grignard reagent is chiral, the nucleophilic addition can proceed with stereoselectivity, leading to the preferential formation of one stereoisomer. The stereochemical outcome of these reactions is influenced by several factors, including the steric bulk of the reactants and the presence of chelating groups. nih.govrsc.org

In the addition of Grignard reagents to chiral α-alkoxy ketones, chelation control can play a significant role, where the magnesium atom coordinates to both the carbonyl oxygen and the α-alkoxy group, leading to a rigid cyclic transition state and high diastereoselectivity. nih.gov The solvent can also have a profound impact on the stereoselectivity of Grignard additions. rsc.org For instance, the diastereoselectivity of the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines can be completely reversed by switching from a coordinating solvent like THF to a non-coordinating one like dichloromethane. nih.gov

The development of chiral auxiliaries on imines has proven to be a reliable strategy for achieving high diastereoselectivity in the addition of Grignard reagents for the synthesis of α-branched amines. wiley-vch.de

Regioselective Functionalization of Aromatic Systems

The regioselective functionalization of aromatic systems often involves the cross-coupling of an organometallic reagent, such as a Grignard reagent, with a halogenated aromatic compound in the presence of a transition metal catalyst, typically palladium or nickel. In theory, this compound could serve as the nucleophilic partner in such reactions to introduce a 4-n-hexylphenyl group onto an aromatic core.

The regioselectivity of such a reaction would be primarily determined by the position of the halogen atom on the aromatic substrate. For instance, in a reaction with a dihaloarene, the substitution would occur at the carbon-halogen bond. The presence of other directing groups on the aromatic substrate could also influence the regiochemical outcome.

While the Kumada coupling is a powerful tool for C-C bond formation, specific studies detailing the substrate scope, reaction conditions, and yields for the regioselective functionalization of aromatic systems using this compound are not described in the available literature. Therefore, no specific research findings or data tables can be presented for this subsection.

Synthesis of Polycyclic Aromatic Hydrocarbons and Related Frameworks

The synthesis of polycyclic aromatic hydrocarbons and related frameworks can be achieved through various synthetic strategies, including those that utilize Grignard reagents for the construction of the carbon skeleton. One potential approach would involve the coupling of this compound with a suitably functionalized aromatic or polycyclic aromatic halide. This could, in principle, lead to the formation of larger, more complex PAH structures bearing a 4-n-hexylphenyl substituent.

Such a transformation would likely proceed via a nickel- or palladium-catalyzed cross-coupling reaction. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving the desired product in good yield. The n-hexyl group would be incorporated to enhance the solubility of the resulting PAH, a common strategy in the synthesis of materials for organic electronics.

However, a detailed search of the scientific literature did not yield specific examples or dedicated studies on the application of this compound for the synthesis of polycyclic aromatic hydrocarbons. Consequently, there are no specific research findings or representative data to populate a table for this section.

Applications of 4 N Hexylphenyl Magnesium Bromide in Functional Materials Science

Precursor in Organic Electronic Materials Development

The development of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), relies on the precise synthesis of π-conjugated molecules and polymers. 4-n-Hexylphenyl magnesium bromide is an essential precursor in this context, primarily utilized in metal-catalyzed cross-coupling reactions to construct complex aromatic structures.

Grignard reagents are well-established reactants in classic cross-coupling methods like the Kumada coupling, which forms carbon-carbon bonds by reacting the Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is fundamental to the synthesis of conjugated polymers, where monomer units are linked together. The 4-n-hexylphenyl group, introduced via this compound, imparts desirable properties to the resulting materials. The long alkyl chain significantly improves the solubility of otherwise rigid and intractable conjugated polymers in common organic solvents. This enhanced solubility is critical for the solution-based processing techniques used to fabricate large-area, flexible electronic devices.

Detailed Research Findings:

In the synthesis of conjugated polymers, the side chains attached to the polymer backbone play a crucial role in determining the material's processability and solid-state morphology. The introduction of the 4-n-hexylphenyl group can prevent excessive aggregation, allowing for better control over the thin-film formation process. This control is vital for achieving optimal charge-carrier mobility in organic semiconductors. While specific research exclusively detailing this compound is specialized, the principles are well-demonstrated in analogous systems like poly(3-hexylthiophene) (P3HT), where a hexyl group on the thiophene ring enables its use in commercial organic electronics. The use of an aryl Grignard reagent like this compound allows for the creation of block copolymers or end-capping of polymer chains, providing precise control over the final material's electronic properties and morphology.

| Property | Effect of 4-n-Hexylphenyl Group | Relevance in Organic Electronics |

|---|---|---|

| Solubility | The n-hexyl chain disrupts intermolecular packing, increasing solubility in organic solvents. | Enables solution-based processing (e.g., spin-coating, inkjet printing) for fabricating thin-film devices. |

| Morphology | Influences the self-assembly and crystalline ordering of polymer chains in the solid state. | Affects charge transport pathways and overall device performance. |

| Electronic Properties | The phenyl ring can be part of the conjugated backbone, influencing the HOMO/LUMO energy levels. | Allows for tuning of the material's bandgap and charge-injection properties. |

Integration into Conductive Polymers and Organic Semiconductors

This compound is instrumental in the synthesis of various conductive polymers and organic semiconductors where the 4-n-hexylphenyl moiety acts as a side chain or a terminal group. The integration of this group is typically achieved through nucleophilic addition or cross-coupling reactions, where the Grignard reagent attacks an electrophilic center or couples with another organic moiety.

Conductive polymers are characterized by a delocalized π-electron system along their backbone, which allows for charge transport. researchgate.netmdpi.comresearchgate.net However, many pristine conjugated polymers are insoluble and difficult to process. Chemical modification with flexible side chains is a common strategy to overcome this limitation. The synthesis of such functionalized polymers often involves the polymerization of monomers that have been previously modified, or the post-polymerization functionalization of a reactive polymer. In the former and more common approach, this compound can be used to synthesize a monomer unit containing the desired side chain before polymerization.

For example, in the synthesis of substituted poly(p-phenylene)s, a key class of conductive polymers, a monomer such as a dihalo-benzene derivative can be reacted with this compound in a Kumada coupling reaction to attach the hexylphenyl side group. Subsequent polymerization of this functionalized monomer leads to a soluble and processable conductive polymer.

Detailed Research Findings:

Research on alkyl-substituted oligothiophenes and other organic semiconductors has shown that the length and nature of the alkyl side chain have a profound impact on the material's charge carrier mobility. researchgate.net The n-hexylphenyl group provides a combination of a flexible alkyl chain and a rigid aromatic group. This can induce favorable π-π stacking interactions between polymer backbones, creating efficient pathways for charge transport, while still maintaining good solubility. The use of Grignard reagents like this compound provides a direct and efficient method for incorporating these essential structural features.

| Synthetic Step | Description | Example Reaction |

|---|---|---|

| Monomer Functionalization | Reacting the Grignard reagent with a di-functional monomer to introduce the n-hexylphenyl side chain. | Kumada coupling with a di-brominated aromatic compound. |

| Polymer End-capping | Introducing the n-hexylphenyl group at the end of a polymer chain to control molecular weight and improve stability. | Quenching a living polymerization with the Grignard reagent. |

| Synthesis of Block Copolymers | Using the Grignard reagent to initiate the polymerization of a second monomer from a macroinitiator. | Grignard metathesis (GRIM) polymerization. |

Components for Photovoltaic Devices, including Dye-Sensitized Solar Cells

In the field of photovoltaics, particularly in organic solar cells and dye-sensitized solar cells (DSSCs), molecular engineering is key to optimizing light absorption, charge separation, and charge transport. This compound serves as a reagent for synthesizing organic dyes and hole-transporting materials (HTMs) that are critical components of these devices.

In DSSCs, an organic dye absorbs light, and the excited electron is injected into a semiconductor (like TiO₂), generating a current. The properties of the dye, such as its absorption spectrum and energy levels, are crucial for cell efficiency. The molecular structure of the dye often consists of a donor, a π-bridge, and an acceptor (D-π-A). The 4-n-hexylphenyl group can be incorporated into the donor part of the dye molecule. Its electron-donating nature can help tune the HOMO level of the dye for efficient regeneration, and the bulky hexyl chain can help to suppress unwanted charge recombination at the semiconductor-electrolyte interface. researchgate.netresearchgate.net

Similarly, in perovskite solar cells, a hole-transporting material is required to efficiently extract holes from the perovskite layer and transport them to the electrode. Materials containing triphenylamine units are commonly used as HTMs. The synthesis of these complex molecules can involve Grignard reactions to build the desired structure. Attaching n-hexylphenyl groups to the HTM can improve its solubility, facilitate the formation of uniform thin films, and passivate defects at the perovskite/HTM interface. researchgate.net

Detailed Research Findings:

| Component | Function of the Moiety | Impact on Device Performance |

|---|---|---|

| Organic Dye (in DSSC) | Acts as a bulky group to suppress charge recombination; tunes electronic properties of the donor segment. | Increases open-circuit voltage (Voc) and power conversion efficiency (PCE). |

| Hole-Transporting Material (in Organic/Perovskite Solar Cells) | Enhances solubility for better film formation; passivates defects at interfaces. researchgate.net | Improves charge extraction efficiency and device stability. |

Despite a comprehensive search for scientific literature, no specific research detailing the use of This compound in enantioselective or diastereoselective transformations could be located. The existing body of chemical literature focuses on more general aspects of Grignard reactions and the stereoselective applications of more common organomagnesium reagents.

Therefore, it is not possible to provide a detailed, scientifically accurate article with specific research findings and data tables on the enantioselective and stereoselective transformations facilitated by this compound as requested. Generating such content without direct supporting research would be speculative and would not meet the standards of scientific accuracy.

General principles of stereoselective organomagnesium reactions, which may be broadly applicable to a hypothetical scenario involving this compound, are well-established. These include:

Chiral Ligand-Mediated Enantioselective Additions: In this approach, a chiral ligand coordinates to the magnesium center of the Grignard reagent, creating a chiral environment. This chiral complex then reacts with a prochiral substrate, such as an aldehyde or ketone, leading to the preferential formation of one enantiomer of the product alcohol. The structure of the ligand and the reaction conditions are crucial in determining the level of enantioselectivity.

Diastereoselective Induction: When a Grignard reagent reacts with a substrate that already contains a stereocenter, the existing chirality can influence the stereochemical outcome of the reaction, leading to the formation of diastereomers in unequal amounts. This can occur through steric hindrance, where the existing stereocenter blocks one face of the reactive center, or through chelation control, where the Grignard reagent coordinates to a nearby functional group, directing the attack from a specific face.

Without specific studies on this compound, any discussion of its behavior in these types of reactions, including the creation of data tables with specific substrates, ligands, and stereochemical outcomes (diastereomeric ratios and enantiomeric excesses), would be unfounded.

Advanced Spectroscopic and Computational Approaches in the Study of Aryl Grignard Reagents and Their Reactivity

In-line Spectroscopic Characterization (NMR, IR) in Continuous Flow Systems

Continuous flow chemistry offers substantial advantages for the synthesis of Grignard reagents, including enhanced heat transfer, improved safety, and precise process control. acs.orgyoutube.com The integration of in-line spectroscopic tools is critical for monitoring these systems in real-time, enabling rapid optimization and ensuring consistent product quality. researchgate.netmt.com

For the formation of 4-n-Hexylphenyl magnesium bromide, in-line Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, serves as a powerful process analytical tool. acs.orgresearchgate.net By positioning a microscale ReactIR flow cell directly in the reaction stream, it is possible to continuously monitor the concentration of the aryl halide starting material and the formation of the this compound product. acs.orgresearchgate.net This is achieved by tracking characteristic infrared absorption bands for both the reactant and the Grignard reagent. In-line IR can be used to determine reaction conversion, identify the formation of byproducts, and elucidate mechanistic details. acs.org The real-time data allows for precise control over parameters like residence time and stoichiometry, which is especially useful when the Grignard reagent is used immediately in a subsequent reaction. researchgate.net

Similarly, on-line Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully employed in continuous flow systems for Grignard reagent synthesis. researchgate.netbeilstein-journals.org A flow NMR setup allows the reaction mixture to be analyzed without exposure to air or moisture, which is crucial for these sensitive reagents. beilstein-journals.org For a compound like this compound, ¹H NMR spectroscopy can monitor the disappearance of the aromatic proton signals of the starting 1-bromo-4-hexylbenzene (B1268834) and the appearance of new signals corresponding to the Grignard reagent. researchgate.net This technique is invaluable for optimizing reaction conditions and developing kinetic models for both the desired Grignard formation and undesired side reactions, such as Wurtz coupling. researchgate.netaiche.org

| Technique | Application in Continuous Flow | Key Information Obtained | Relevance to this compound |

|---|---|---|---|

| In-line FTIR (ReactIR) | Real-time monitoring of reagent and product concentrations. acs.org | Reaction initiation, conversion rate, endpoint determination, byproduct detection. researchgate.net | Tracks consumption of 1-bromo-4-hexylbenzene and formation of the C-Mg bond. |

| On-line NMR | Quantitative analysis of reaction components in the flow stream. researchgate.net | Structural confirmation, quantification of species, kinetic modeling. beilstein-journals.orgaiche.org | Monitors changes in aromatic and alkyl proton signals to determine yield and impurity profiles. |

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry provides a molecular-level understanding of Grignard reagents that is often inaccessible through experimental means alone. whiterose.ac.ukut.ee These methods can unravel complex reaction mechanisms, predict structures, and explain the profound influence of the solvent on reactivity and speciation. acs.org

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of reactions involving Grignard reagents. nih.gov DFT calculations can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates to determine the most likely reaction pathway.

While a specific DFT study for this compound is not prominently available, extensive research on analogous systems provides a clear framework for its reactivity. For instance, a DFT study on the iron-catalyzed cross-coupling reaction between an aryl chloride and n-hexylmagnesium bromide revealed a catalytic cycle involving three fundamental steps:

Oxidative Addition : The initial step involves the oxidation of the iron catalyst and its coordination with the aryl group. acs.orgnih.gov

Transmetalation/Addition : The hexyl group from the Grignard reagent is transferred to the iron center. acs.orgnih.gov

Reductive Elimination : The final step involves the formation of the C-C bond and regeneration of the catalyst. acs.orgnih.gov

The calculations showed that the rate-limiting step for this process is the final reductive elimination, with a calculated Gibbs free energy of activation (ΔG‡) in THF of 28.13 kcal/mol. acs.orgnih.gov DFT also highlights the significant role of the solvent in lowering the energy barriers for these steps. acs.org Such studies are crucial for understanding and optimizing cross-coupling reactions where this compound would be used.

| Mechanistic Step (Iron-Catalyzed Cross-Coupling) | Description | Calculated Energy Barrier (Example System) acs.orgnih.gov |

|---|---|---|

| Oxidative Addition | Activation of the aryl halide by the catalyst. | Not rate-limiting. |

| Addition | Transfer of the alkyl group from Mg to the catalyst center. | Lower energy barrier than reductive elimination. |

| Reductive Elimination | Formation of the final product and catalyst regeneration. | ΔG‡ = 28.13 kcal/mol (in THF). Rate-limiting step. |

Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. researchgate.netacs.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). nih.gov The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of the organic and halide groups.

Ab initio molecular dynamics (AIMD) simulations are particularly well-suited to study these dynamic systems. researchgate.netnih.gov AIMD treats the electrons with quantum mechanics while the nuclei move according to classical mechanics, providing a realistic depiction of the molecule and its interactions with the surrounding solvent molecules over time. unige.ch

AIMD studies, often coupled with enhanced sampling techniques like metadynamics, have been used to map the free-energy surface of the Schlenk equilibrium for model Grignard reagents like CH₃MgCl in tetrahydrofuran (B95107) (THF). acs.orgnih.gov These simulations reveal that the solvent is not a passive medium but a direct and crucial participant in the reaction mechanism. acs.orgnih.gov Key findings from these studies, which are directly applicable to understanding this compound, include:

Dynamic Solvation: Magnesium centers are coordinated by a fluctuating number of THF molecules. The reaction proceeds through the formation of chlorine-bridged dimeric intermediates. acs.org

Asymmetric Solvation as a Prerequisite for Reaction: The most stable, symmetrically solvated dimeric species are often unreactive. The equilibrium must shift to a less stable, asymmetrically solvated intermediate to allow for ligand exchange or dissociation. nih.gov

Solvent-Assisted Bond Breaking/Formation: The dynamics of the solvent are key to driving the mechanism. Bond cleavage tends to occur at the more heavily solvated magnesium atom, while bond formation happens at the less solvated center. nih.gov

These computational insights demonstrate that the reactivity of a Grignard reagent like this compound is not solely determined by the properties of the isolated RMgBr molecule, but by a complex and dynamic interplay between various magnesium species and the coordinating solvent. acs.orgnih.gov

Emerging Research Frontiers and Future Perspectives in 4 N Hexylphenyl Magnesium Bromide Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis and application of Grignard reagents like 4-n-Hexylphenyl magnesium bromide have traditionally been performed in batch reactors. However, this approach presents challenges, particularly concerning safety (highly exothermic reactions) and scalability. aiche.org The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing this field, offering solutions to these long-standing issues.

Continuous flow chemistry has emerged as a superior method for the generation and subsequent reaction of Grignard reagents. aiche.orgvapourtec.com In a typical flow setup, an organic halide (in this case, 1-bromo-4-hexylbenzene) is passed through a heated column packed with magnesium turnings to generate the Grignard reagent. nih.gov This method offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to significant improvements in safety and yield. The small reaction volume at any given moment mitigates the risk associated with the highly exothermic nature of Grignard formation. researchgate.net

Furthermore, automated flow systems can be "telescoped," meaning the newly formed Grignard reagent is immediately channeled into a subsequent reaction with an electrophile, minimizing the potential for degradation of the sensitive organometallic intermediate. aiche.orgresearchgate.net The use of inline analytical tools, such as infrared (IR) spectroscopy, allows for real-time monitoring of the reaction, ensuring optimal conversion and enabling rapid process optimization. acs.org For instance, a modular platform has demonstrated the ability to increase the conversion of organic halides to Grignard reagents from approximately 85% in batch to as high as 98% in a continuous flow system, with daily productivities reaching up to 1.5 kg. aiche.org

High-throughput experimentation (HTE) complements automated synthesis by enabling the rapid screening of numerous reaction conditions in parallel. This is particularly valuable for optimizing cross-coupling reactions involving this compound. By using multi-well plates, researchers can quickly evaluate a wide array of catalysts, ligands, solvents, and additives to identify the optimal conditions for a desired transformation, such as a Kumada coupling. researchgate.net This data-rich approach accelerates discovery and optimization, reducing both the time and material required compared to traditional one-at-a-time experimentation.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents

| Parameter | Traditional Batch Synthesis | Automated Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to poor heat dissipation and large volumes of reactive material. aiche.org | Enhanced safety due to small reaction volumes and superior heat transfer. researchgate.netresearchgate.net |

| Scalability | Difficult to scale up due to exothermicity and mass transfer limitations. aiche.org | Easily scalable by extending operation time ("scaling out"). researchgate.net |

| Process Control | Limited; parameters like temperature can be difficult to control precisely. | Precise control over temperature, pressure, and residence time. vapourtec.comacs.org |

| Yield & Purity | Often lower due to side reactions and degradation. aiche.org | Typically higher yields and purity due to optimized conditions and short residence times. aiche.org |

| Monitoring | Typically involves offline sampling and analysis. | Amenable to inline Process Analytical Technology (PAT) like IR for real-time monitoring. aiche.orgacs.org |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound is largely defined by its participation in cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to form carbon-carbon bonds. wikipedia.orgresearchgate.net The development of novel catalytic systems is a major research focus, aiming to improve reaction efficiency, expand substrate scope, and increase functional group tolerance.

Historically, palladium and nickel complexes have been the catalysts of choice for these transformations. wikipedia.orgarkat-usa.org Modern research focuses on designing sophisticated ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), that enhance the catalyst's activity and stability. rsc.orgacs.orggoogle.com These advanced ligands can facilitate the coupling of sterically hindered substrates and improve yields by preventing catalyst deactivation. For example, palladium catalysts with specialized phosphine (B1218219) ligands have been shown to be effective in challenging cross-coupling reactions, even with sterically congested products. acs.org

A significant trend in this area is the development of catalysts based on more abundant and less toxic first-row transition metals, particularly iron. researchgate.netacgpubs.org Iron catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have emerged as a cost-effective and environmentally benign alternative to palladium and nickel. researchgate.netresearchgate.net Research has shown that iron-catalyzed Kumada cross-coupling reactions can effectively couple alkyl Grignard reagents with a variety of aryl electrophiles, including chlorides and sulfonates, which are often challenging substrates for palladium catalysts. mdpi.comnih.gov These iron-based systems operate under mild conditions and show excellent chemoselectivity, making them a highly attractive option for sustainable chemical synthesis. nih.gov

Table 2: Performance of Selected Catalytic Systems in Kumada-Type Cross-Coupling of Aryl Grignards

| Catalyst System | Typical Electrophile | Key Advantages | Representative Finding |

|---|---|---|---|

| Palladium/Phosphine Ligands | Aryl Bromides, Iodides, Triflates | High activity, broad scope, good functional group tolerance. arkat-usa.orgrsc.org | Effective for coupling sterically hindered substrates, often with high yields. google.comacs.org |

| Nickel/NHC Ligands | Aryl Chlorides, Fluorides | Effective for activating less reactive C-Cl and C-F bonds; lower cost than palladium. researchgate.netnih.govdntb.gov.ua | Couples a wide variety of aryl chlorides with aryl Grignards in high yields and short reaction times. researchgate.net |

| Iron (e.g., Fe(acac)₃)/TMEDA | Alkyl Halides, Aryl Tosylates | Low cost, low toxicity, environmentally benign, effective for C(sp²)-C(sp³) coupling. researchgate.netmdpi.comnih.gov | Achieves high to excellent yields in coupling alkyl Grignards with aryl chlorobenzenesulfonates. mdpi.com |

Exploration of New Application Domains in Sustainable Chemistry and Advanced Materials

The unique properties of the 4-n-hexylphenyl moiety are driving the exploration of new applications for its Grignard precursor in sustainable chemistry and the synthesis of advanced functional materials.

In the realm of sustainable chemistry , the shift towards iron-catalyzed cross-coupling reactions represents a significant advance. By replacing precious and toxic metals like palladium with abundant and benign iron, the environmental footprint of syntheses involving this compound is substantially reduced. acgpubs.orgnih.gov Additionally, the use of continuous flow processing, as discussed earlier, contributes to green chemistry principles by improving energy efficiency, minimizing waste, and enhancing safety. researchgate.net

The most exciting applications for this compound lie in the field of advanced materials , particularly organic electronics. The 4-hexylphenyl group is a common structural motif in high-performance organic semiconductors. bohrium.com The long hexyl chain imparts crucial solubility in organic solvents, which is essential for solution-based processing techniques like spin-coating or inkjet printing of organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.netevitachem.com The phenyl group, meanwhile, forms part of the rigid, conjugated core of the molecule, which is responsible for its electronic properties, such as charge transport. acs.org

This compound serves as a key building block for constructing these complex conjugated molecules. Through catalytic cross-coupling reactions (e.g., Kumada or Negishi), this Grignard reagent can be efficiently coupled to other aromatic or heteroaromatic units to build up the desired molecular architecture. Research has demonstrated the synthesis of anthracene-based semiconductors incorporating multiple 4-hexylphenyl groups, which exhibit high crystallinity and excellent charge carrier mobility in transistors. researchgate.netacs.org Similarly, this moiety is found in materials for organic photovoltaics (OPVs) and as a component in precursors for dyes and pigments. bohrium.comontosight.ai The ability to precisely install the 4-hexylphenyl unit using its Grignard reagent is fundamental to tuning the properties of these advanced materials for next-generation electronic devices.

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing 4--hexylphenyl magnesium bromide, and how do reaction parameters influence yield?

- Answer : The synthesis involves reacting 4--hexylbromobenzene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions. Key parameters include:

- Magnesium purity : Finely divided magnesium increases surface area, improving reactivity .

- Solvent choice : Ethers stabilize the Grignard reagent via coordination to Mg .

- Temperature control : Slow initiation (e.g., via iodine activation) prevents runaway exothermic reactions .

Excess magnesium can reduce yields due to side reactions (e.g., formation of magnesium benzyl chloride derivatives) .

Q. What safety protocols are critical when handling 4--hexylphenyl magnesium bromide?

- Answer :

- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Avoid skin/eye contact due to corrosive and irritant hazards .

- Moisture control : Strictly anhydrous conditions prevent violent hydrolysis .

- Ventilation : Use fume hoods to mitigate inhalation risks from ether vapors or hydrogen bromide gas .

Q. How is 4--hexylphenyl magnesium bromide characterized for purity and structure?

- Answer :

- NMR spectroscopy : H and C NMR confirm the aromatic and alkyl chain structure .

- Elemental analysis : Validates Mg and Br content .

- X-ray crystallography : Resolves coordination geometry (e.g., Mg–C bond lengths) in solid-state studies .

Q. What are the typical electrophilic partners for this Grignard reagent in C–C bond formation?

- Answer : Reacts with:

- Carbonyl compounds : Ketones (e.g., acetophenone) yield secondary alcohols (80–82% yields) .

- Epoxides : Forms alcohols via ring-opening .

- CO : Produces carboxylic acids, though yields may be low (21–27%) due to competing pathways .

Advanced Research Questions

Q. How can contradictions in reported reaction yields with aldehydes/ketones be resolved?

- Answer : Discrepancies arise from:

- Steric effects : Bulky substituents on carbonyls reduce accessibility to the nucleophile .

- Solvent polarity : Ethers vs. hydrocarbons alter reaction rates and byproduct profiles .

- Workup conditions : Hydrolysis protocols (e.g., aqueous NHCl vs. HSO) impact product isolation .

Methodological fix : Optimize stoichiometry (1:1 Grignard:carbonyl ratio) and characterize byproducts via GC-MS .

Q. What mechanistic insights explain its reduced reactivity with sterically hindered substrates?

- Answer :

- Transition-state analysis : Increased steric hindrance destabilizes the Mg–C nucleophile’s approach to the electrophilic center .

- Computational studies : DFT calculations model energy barriers for hindered vs. unhindered substrates .

- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How does 4--hexylphenyl magnesium bromide compare to other alkyl/aryl Grignard reagents in asymmetric catalysis?

- Answer :

- Chiral induction : The hexyl chain may influence stereoselectivity in ketone additions, but systematic studies are limited.

- Catalytic systems : Pairing with chiral ligands (e.g., BINOL) could enhance enantioselectivity, though this remains underexplored .

- Benchmarking : Compare turnover numbers (TONs) and enantiomeric excess (ee) with shorter-chain analogs (e.g., methylphenyl MgBr) .

Q. What thermochemical data are available for its reactions, and how reliable are they?

- Answer :

- Enthalpy values : ΔH° for Grignard reactions range from -231 to -669 kJ/mol, measured via calorimetry .

- Data reliability : Discrepancies stem from solvent effects (e.g., ether vs. THF solvation) and impurity levels in reagents .

Recommendation : Validate literature data using high-purity substrates and replicate conditions .

Methodological Guidelines

- Contradiction analysis : Cross-reference yield data across solvents (ether vs. toluene) and substrates to identify trends .

- Advanced characterization : Use single-crystal X-ray diffraction to resolve Mg coordination environments .

- Safety compliance : Adhere to GHS classifications (H302, H315, H319) for handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.